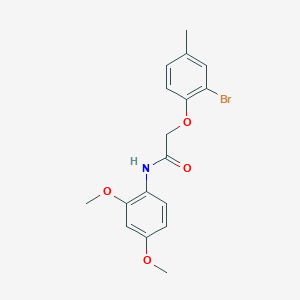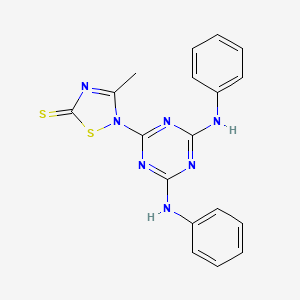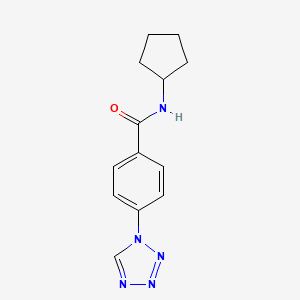![molecular formula C24H26N2O B3745402 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone](/img/structure/B3745402.png)
9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone
Übersicht
Beschreibung
9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone, also known as DAAO inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been found to inhibit the activity of D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of D-amino acids. Inhibition of DAAO has been linked to a range of beneficial effects, including improved cognitive function, reduced neuroinflammation, and increased neuroplasticity.
Wirkmechanismus
9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors work by blocking the activity of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone, an enzyme that is responsible for the breakdown of D-amino acids. By inhibiting 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone, the levels of D-amino acids in the brain can be increased, leading to a range of beneficial effects. D-amino acids have been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
In addition to their potential therapeutic applications in schizophrenia, 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors have been shown to have a range of biochemical and physiological effects. These include reducing neuroinflammation, increasing neuroplasticity, and improving cognitive function. 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors have also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors is that they can be used to selectively modulate the activity of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone, without affecting other enzymes or neurotransmitter systems. This makes them a useful tool for studying the role of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone in various physiological and pathological processes. However, one limitation of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors is that they may have off-target effects, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors. One area of interest is in the development of more potent and selective inhibitors, which could be used to further elucidate the role of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone in various disorders. Another area of interest is in the development of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors as therapeutics for other disorders, such as Alzheimer's disease and Parkinson's disease. Finally, there is also interest in exploring the potential use of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors as cognitive enhancers in healthy individuals.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic applications of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone inhibitors have been extensively studied in recent years. One major area of interest is in the treatment of schizophrenia, as elevated levels of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone have been observed in the brains of patients with this disorder. Inhibition of 9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydro-1(2H)-acridinone has been shown to reduce the levels of toxic metabolites associated with schizophrenia, leading to improved cognitive function and reduced symptoms.
Eigenschaften
IUPAC Name |
9-[(2,4-dimethylphenyl)methylamino]-3,3-dimethyl-2,4-dihydroacridin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-15-9-10-17(16(2)11-15)14-25-23-18-7-5-6-8-19(18)26-20-12-24(3,4)13-21(27)22(20)23/h5-11H,12-14H2,1-4H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWJVAEPEHQJGAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CNC2=C3C(=NC4=CC=CC=C42)CC(CC3=O)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-[(2,4-dimethylbenzyl)amino]-3,3-dimethyl-3,4-dihydroacridin-1(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl {4-methyl-7-[(4-nitrobenzyl)oxy]-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B3745323.png)

![3-(2-chlorophenyl)-4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B3745331.png)
![1-(4-fluorobenzyl)-5-[(1-methyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B3745338.png)
![4-methyl-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B3745353.png)
![N-(4-fluorophenyl)-2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B3745354.png)
![N-(2,4-dimethylphenyl)-2-[4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetamide](/img/structure/B3745360.png)
![2-{[5-(1-piperidinyl)pentyl]thio}-1,4-phenylene diacetate hydrochloride](/img/structure/B3745365.png)
![1,5-dimethyl-3,7-bis(phenylacetyl)-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B3745377.png)
![2-(4-bromophenyl)-8-ethoxy-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B3745387.png)

![3-[4-(methoxycarbonyl)phenoxy]-4-oxo-4H-chromen-7-yl 3-methoxybenzoate](/img/structure/B3745394.png)
![1-[4-(1-pyrrolidinylcarbonyl)phenyl]-1H-tetrazole](/img/structure/B3745421.png)
